molecular formula C₁₉H₂₃NO₁₀ B1139971 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester CAS No. 25218-22-8

4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

Cat. No. B1139971
CAS RN: 25218-22-8
M. Wt: 425.39
InChI Key:
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Description

4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a chemical compound that plays a crucial role in various biochemical applications, particularly in the study of glucuronidation reactions. This compound is often used as a model or a precursor in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves chemo-enzymatic methods, where methyl acetyl derivatives are stereospecifically synthesized from cesium salts of carboxylic acids and methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate. This process is highlighted by the chemoselective enzymatic removal of protecting groups, demonstrating a significant advancement in the synthesis of 1-beta-O-acyl glucuronides (A. Baba & T. Yoshioka, 2007).

Molecular Structure Analysis

The molecular structure of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is characterized by its glucuronic acid moiety, acetyl protecting groups, and the methyl ester functional group. This structure is foundational for understanding its chemical behavior and reactivity, particularly in the context of glucuronidation reactions and the synthesis of glucuronic acid derivatives.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including the chemoselective enzymatic removal of O-acetyl groups and subsequent deprotection steps to yield the target glucuronide compounds. The enzymatic selectivity towards O-acetyl groups and the final deprotection of methyl ester groups are crucial steps in the synthesis process, showcasing the compound's reactivity and chemical properties (A. Baba & T. Yoshioka, 2007).

Scientific Research Applications

Enzymatic Reactions and Drug Metabolism

Drug Metabolism and Conjugation Pathways

Drug metabolism is a key area of research, particularly the study of phase II conjugation reactions such as glucuronidation. Glucuronidation involves the addition of glucuronic acid to substances, increasing their solubility and facilitating their excretion. This process is crucial for the metabolism and detoxification of various drugs and xenobiotics. The compound , being a glucuronide ester, could be studied to understand the enzymatic mechanisms involved in glucuronide conjugation and its role in drug metabolism and excretion (Dutton, 1978).

Esterases and Drug Detoxification

The role of esterases in drug metabolism is another significant area of research. Esterases hydrolyze ester bonds in drugs, leading to their activation or detoxification. Understanding how esterases interact with ester-containing drugs, including glucuronide esters, can shed light on the pathways of drug detoxification and the potential for adverse drug reactions (Fukami & Yokoi, 2012).

Biosensors and Analytical Chemistry

Development of Chemosensors

The creation of chemosensors for detecting specific analytes is a rapidly advancing field. Compounds like 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester could be utilized in developing biosensors for detecting specific biomarkers or environmental pollutants. Such chemosensors could offer high selectivity and sensitivity for their targets, providing tools for environmental monitoring or clinical diagnostics (Roy, 2021).

Analytical Techniques for Biomarker Analysis

The analysis of biomarkers, such as DNA adducts, is crucial for assessing exposure to carcinogens and the risk of cancer. Techniques for detecting and quantifying biomarkers could be enhanced by using specific glucuronide esters as standards or reagents in assays, improving the accuracy and reliability of these measurements (Chen, Zhang, & Vouros, 2018).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3/t14-,15-,16-,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHOHCWHGMRAMB-YTGMWSOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

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